molecular formula C10H6F3NO B3217125 7-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-56-3

7-(Trifluoromethyl)isoquinolin-3-ol

Cat. No. B3217125
CAS RN: 1175271-56-3
M. Wt: 213.16 g/mol
InChI Key: PNTPSXAKCKDRRZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of isoquinolines and heterocycle-fused pyridines involves a three-component reaction. This includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)isoquinolin-3-ol is represented by the linear formula C10H6F3NO . The InChI code for this compound is 1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H .


Physical And Chemical Properties Analysis

7-(Trifluoromethyl)isoquinolin-3-ol is a solid at room temperature . It has a molecular weight of 213.16 . The compound’s InChI code is 1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H .

Scientific Research Applications

Tautomerism and Synthesis

  • Synthesis and Tautomerism : Isoquinolin-3-ols, including derivatives like 7-(Trifluoromethyl)isoquinolin-3-ol, are synthesized through reactions like the one involving methyl o-formylphenylacetate and liquid ammonia. These compounds predominantly exist as lactim tautomers in ether solution, and in ethanol, both tautomeric forms are significant. This study also explored the Diels–Alder and photodimerisation reactions of certain isoquinolin-3-ols (Jones, 1969).

Luminescence and Hydrogen Bonding

  • Luminescence in Hydrogen Bonding : Research on the luminescence properties of isoquinoline compounds, including those related to 7-(Trifluoromethyl)isoquinolin-3-ol, reveals unique behaviors in different solvents, influenced by hydrogen bonding. These findings are critical for understanding the fluorescent and phosphorescent properties of such compounds in various environments (Anton & Moomaw, 1977).

Synthesis of Derivatives

  • Derivative Formation : Substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, related to 7-(Trifluoromethyl)isoquinolin-3-ol, can be synthesized through specific reactions involving 1-methylthio-3,4-dihydroisoquinolines, hydrazine hydrate, and trifluoroacetic acid. This research opens avenues for creating various derivatives with potential applications in different scientific fields (Glushkov et al., 2000).

Pharmaceutical Research

  • Pharmaceutical Application : A study on 7-OH quinoline Schiff bases, closely related to 7-(Trifluoromethyl)isoquinolin-3-ol, demonstrates potential applications in pharmaceuticals. These compounds, due to their unique tautomeric and photoreactive properties, could be used as bistable switches in various pharmaceutical applications (Georgiev et al., 2021).

Analytical Chemistry

  • Unique Mass Spectrometric Behavior : Isoquinoline-3-carboxamides, which are structurally similar to 7-(Trifluoromethyl)isoquinolin-3-ol, show unusual fragmentation patterns in mass spectrometry, offering valuable tools for analytical chemistry, especially in drug testing and forensic investigations (Beuck et al., 2009).

Cardiovascular Research

  • Cardiovascular Agents : Isoquinolin-3-ol derivatives, similar to 7-(Trifluoromethyl)isoquinolin-3-ol, have been synthesized and evaluated for their potential as cardiovascular agents, particularly as renal vasodilators. This suggests potential therapeutic applications in cardiovascular medicine (Kanojia et al., 1989).

Electrochemistry and Organic Chemistry

  • Electrochemical Synthesis : The electrochemical trifluoromethylation/cyclization process, useful for synthesizing compounds like isoquinoline-1,3-diones and oxindoles, can be applied to the synthesis of 7-(Trifluoromethyl)isoquinolin-3-ol derivatives. This method is efficient and has broad substrate scope, important for organic chemistry research (Guo et al., 2021).

properties

IUPAC Name

7-(trifluoromethyl)-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPSXAKCKDRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)isoquinolin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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